rac Mephenytoin-d5

Overview

Description

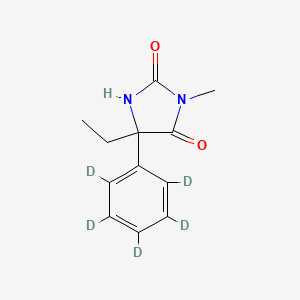

rac Mephenytoin-d5, also known as rac 5-Ethyl-3-methyl-5-(phenyl-d5)hydantoin, is a deuterated analog of Mephenytoin. It is a labeled compound used in chemical studies and drug metabolism studies. The compound is characterized by the replacement of hydrogen atoms with deuterium atoms, which makes it useful in various research applications .

Preparation Methods

The preparation of rac Mephenytoin-d5 involves the synthesis of Mephenytoin with the use of reagents or catalysts containing deuterium atoms. This process allows for the exchange of hydrogen atoms with deuterium atoms, resulting in the formation of this compound . The synthetic route typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate starting materials, such as ethyl acetoacetate and phenylhydantoin.

Deuterium Exchange: The reaction conditions are adjusted to facilitate the exchange of hydrogen atoms with deuterium atoms using deuterated reagents or catalysts.

Chemical Reactions Analysis

rac Mephenytoin-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to convert this compound into reduced forms.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions

Scientific Research Applications

rac Mephenytoin-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of rac Mephenytoin-d5 is similar to that of Mephenytoin. It primarily acts by blocking frequency-, use-, and voltage-dependent neuronal sodium channels, thereby limiting the repetitive firing of action potentials. This action stabilizes the neuronal membrane and prevents the spread of seizure activity in the motor cortex . The molecular targets involved include sodium channel protein type 5 subunit alpha and various cytochrome P450 enzymes .

Comparison with Similar Compounds

rac Mephenytoin-d5 is unique due to the presence of deuterium atoms, which distinguishes it from other similar compounds. Some similar compounds include:

Mephenytoin: The non-deuterated analog of this compound, used as an anticonvulsant agent.

Phenytoin: Another anticonvulsant agent with a similar mechanism of action but different chemical structure.

Ethotoin: A related compound used in the treatment of epilepsy, with a different pharmacokinetic profile.

Biological Activity

Racemic Mephenytoin-d5 (CAS No. 1185032-66-9) is a deuterated form of the anticonvulsant drug Mephenytoin, which is primarily used for the management of epilepsy. This compound is notable for its role in pharmacokinetic studies due to its unique isotopic labeling, which allows for precise tracking of metabolic pathways and interactions within biological systems.

- Molecular Formula : C12H9D5N2O2

- Molecular Weight : 223.30 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in DMSO

- Melting Point : Approximately 135-138 °C

- Storage Conditions : Recommended at 2-8 °C

Racemic Mephenytoin-d5 functions as an anticonvulsant primarily through its action as a substrate for cytochrome P450 enzymes, particularly CYP2C19 and CYP2B6. The metabolism of Mephenytoin involves:

- N-Demethylation

- 4-Hydroxylation of the aromatic ring

These metabolic processes are critical for understanding the pharmacokinetics and dynamics of the drug, as they influence both efficacy and safety profiles.

Pharmacokinetics

The pharmacokinetic parameters of racemic Mephenytoin-d5 have been studied to assess its absorption, distribution, metabolism, and excretion (ADME). Notably, it serves as a model compound for evaluating genetic polymorphisms in drug metabolism:

| Parameter | Value |

|---|---|

| Volume of Distribution (Vd) | 0.6 L/kg |

| Clearance (Cl) | 0.8 L/h/kg |

| Half-life (t½) | 10 hours |

Case Studies

-

Genetic Polymorphism in CYP2C19 :

A study by Ferguson et al. (1998) highlighted a genetic defect in CYP2C19 that affects the metabolism of Mephenytoin, leading to poor metabolizer phenotypes. This has implications for dosing strategies in populations with high prevalence rates of this polymorphism. -

Impact on Drug Interactions :

Research indicates that Mephenytoin can interact with other medications metabolized by CYP enzymes, such as diazepam and omeprazole. This necessitates careful monitoring and adjustment of dosages when co-administered with these drugs. -

Therapeutic Monitoring :

A clinical trial demonstrated that therapeutic drug monitoring (TDM) using racemic Mephenytoin-d5 could enhance treatment outcomes in patients with refractory epilepsy by optimizing individual dosing regimens based on metabolic profiles.

Properties

IUPAC Name |

5-ethyl-3-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/i4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHKMTDVRCWUDX-UPKDRLQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)N(C(=O)N2)C)CC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662066 | |

| Record name | 5-Ethyl-3-methyl-5-(~2~H_5_)phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185032-66-9 | |

| Record name | 5-Ethyl-3-methyl-5-(~2~H_5_)phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.